Isopropyl isostearate
Description
Structure
2D Structure
Properties
IUPAC Name |
propan-2-yl 16-methylheptadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O2/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(22)23-20(3)4/h19-20H,5-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOZOXKVMDBOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015768 | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31478-84-9, 68171-33-5 | |
| Record name | 1-Methylethyl 16-methylheptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31478-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031478849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl isostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl isodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Isopropyl 16-methylheptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.031 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL ISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IXB9Y7T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Analytical Characterization and Quantification of Isopropyl Isostearate
Chromatographic Techniques
Chromatography is a fundamental tool for the separation and analysis of complex mixtures. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are pivotal in the analysis of isopropyl isostearate.
Gas Chromatography (GC) Method Development and Application
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acid esters. aocs.org For the analysis of this compound, method development involves the optimization of several parameters to achieve efficient separation and accurate quantification.
Method Development: A typical GC method for analyzing fatty acid esters involves direct injection of the sample, often without extensive cleanup, into the GC system. researchgate.net Key parameters that are optimized include the type of column, carrier gas flow rate, and temperature programming. For instance, a common setup might utilize a fused silica (B1680970) capillary column, such as one with a poly(cyanopropyl)siloxane stationary phase, which is effective for separating fatty acid isomers. uspbpep.com Helium or nitrogen is often used as the carrier gas. researchgate.netuspbpep.com The temperature program is crucial for separating the various isomers of this compound from other components in a cosmetic matrix. An initial oven temperature might be held for a short period, followed by a gradual increase to a final temperature to ensure the elution of all compounds of interest. researchgate.net
Application: In a study quantifying isostearic acid isomers in skin creams, the this compound was first isolated and then saponified to release the isostearic acid, which was then derivatized to its methyl ester for GC-MS analysis. epa.gov This approach allowed for the detailed characterization of the isomeric composition of the isostearic acid moiety. Direct analysis of isopropyl esters by GC with a flame ionization detector (FID) has also been successfully applied for the quantification of related compounds in cosmetic ingredients. researchgate.net
Below is an example of typical GC parameters for the analysis of fatty acid esters:
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250°C |
| Detector (FID) Temp | 300°C |
| Oven Program | Initial temperature of 80°C (held for 1 min), ramped at 10°C/min to 250°C (held for minutes) |
| Injection Volume | 1 µL |
This table presents a generalized set of parameters that would be optimized for a specific application.
High-Performance Liquid Chromatography (HPLC) Method Development and Application
High-performance liquid chromatography is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not volatile enough for GC. While less common for the direct analysis of simple esters like this compound, HPLC is invaluable for analyzing related impurities or for separations in complex matrices.
Method Development: The development of an HPLC method for compounds related to this compound, such as impurities from the manufacturing process, often employs reverse-phase chromatography. oatext.com A C8 or C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. oatext.comnih.gov The use of isopropanol (B130326) as a mobile phase component is also possible and can offer different selectivity, although its higher viscosity can lead to increased backpressure. mtc-usa.comwaters.com Detection is commonly achieved using a diode-array detector (DAD) or a mass spectrometer. oatext.com
Application: An HPLC-DAD method was developed for the detection of isopropyl p-toluenesulfonate (IPTS), a potential impurity in isopropyl esters. oatext.com This method utilized a reverse-phase C8 column with an isocratic mobile phase of acetonitrile and water. oatext.com The method demonstrated good accuracy and precision, with a low limit of detection, making it suitable for quality control of cosmetic ingredients. oatext.comnih.gov
A representative HPLC method for the analysis of impurities in isopropyl esters is detailed below:
| Parameter | Condition |
| Column | Reverse-phase C8 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 24°C |
| Detector | Diode-Array Detector (DAD) |
| Injection Volume | 10 µL |
This table illustrates a typical set of HPLC conditions that would require optimization for the specific analyte and matrix.
Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS) for Structural Confirmation and Quantification
Hyphenated techniques, which couple a separation technique with a mass spectrometric detector, are indispensable for the unambiguous identification and precise quantification of analytes.
GC-MS: Gas chromatography-mass spectrometry is a cornerstone for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is used to confirm the identity of the various branched-chain isomers of the isostearic acid moiety. epa.gov The electron ionization (EI) mass spectra provide characteristic fragmentation patterns that aid in structural elucidation. For quantification, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for the target analytes. epa.gov
HPLC-MS/MS: High-performance liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique used for analyzing a wide array of compounds in complex matrices. While direct analysis of this compound by HPLC-MS/MS is not extensively reported, this technique is crucial for the analysis of related compounds and impurities in cosmetic formulations. chromatographyonline.com For instance, LC-MS/MS methods have been developed for the determination of various preservatives in personal care products, demonstrating the power of this technique for trace-level analysis. chromatographyonline.com
Spectroscopic Methodologies
Spectroscopic techniques provide valuable information about the molecular structure of compounds. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are key methods for the structural analysis of this compound.
Infrared (IR) Spectroscopy for Structural Analysis
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its ester structure.
Structural Analysis: The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for this compound, appears around 1730-1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester group, typically found in the 1100-1300 cm⁻¹ region. The spectrum also shows strong C-H stretching vibrations from the long alkyl chain and the isopropyl group, observed in the 2850-3000 cm⁻¹ range. spectrabase.com The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) confirms the absence of carboxylic acid and alcohol impurities.
Key IR absorption bands for this compound:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2850 - 3000 |
| C=O stretch (ester) | ~1735 |
| C-O stretch (ester) | 1100 - 1300 |
This table provides approximate ranges for the key functional group absorptions in the IR spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear magnetic resonance spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information about the carbon-hydrogen framework of this compound.
Molecular Elucidation:
¹H NMR: The proton NMR spectrum of this compound provides distinct signals for the different types of protons in the molecule. The protons of the two methyl groups of the isopropyl ester moiety typically appear as a doublet around 1.2 ppm. The methine proton of the isopropyl group is observed as a septet further downfield, around 4.9-5.1 ppm. The long alkyl chain of the isostearic acid portion gives rise to a complex series of signals in the 0.8-2.3 ppm region. The α-methylene protons (adjacent to the carbonyl group) are typically found around 2.2-2.3 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group gives a characteristic signal in the downfield region, typically around 170-175 ppm. The methine carbon of the isopropyl group appears around 67 ppm, while the methyl carbons of the isopropyl group are observed at approximately 22 ppm. The various methylene (B1212753) and methyl carbons of the long, branched isostearic acid chain produce a series of signals in the upfield region of the spectrum.
The combination of ¹H and ¹³C NMR data allows for a complete assignment of the structure of the major isomers present in a sample of this compound.
Method Validation and Performance Metrics
The validation of analytical methods is a critical process to ensure that the chosen method is suitable for its intended purpose. For this compound, this involves a comprehensive evaluation of several performance characteristics to guarantee reliable and accurate quantification in various, often complex, sample matrices.
Accuracy, Precision, and Repeatability Assessments
Accuracy and precision are fundamental to the reliability of any quantitative analytical method. Accuracy refers to the closeness of a measured value to a true or accepted value, while precision represents the closeness of repeated measurements to each other. Repeatability is a measure of precision under the same operating conditions over a short interval of time. nih.gov
In the context of analyzing this compound and related fatty acid esters in cosmetic formulations, these parameters are typically assessed by performing recovery studies using spiked samples. A known quantity of the analyte is added to a blank matrix (a cosmetic base without the analyte) and the sample is then analyzed. The percentage of the analyte recovered is a measure of the method's accuracy. Precision is determined by the relative standard deviation (RSD) of a series of measurements.
For instance, in a study on the determination of a contaminant in isopropyl esters like isopropyl palmitate (IPP) and isopropyl myristate (IPM), which are structurally similar to this compound, an HPLC-DAD method demonstrated high accuracy and precision. oatext.com The recovery of the target analyte from spiked samples of these esters ranged from 90.2% to 102.1%, with an RSD of less than 7%, indicating good method accuracy and repeatability. oatext.com For a method to be considered accurate, recovery values are typically expected to be within 80-120%. mdpi.com
The precision of the analytical system itself, often referred to as injection precision, is also evaluated. This is done by performing multiple injections of the same standard solution. For the aforementioned HPLC method, six repeated injections of a standard solution yielded an RSD for the peak area of less than 2.96%, demonstrating excellent system precision. oatext.com
| Parameter | Matrix | Spike Level (µg/g) | Mean Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| Accuracy & Precision | Isopropyl Palmitate | 2.5 | 96.1 | 6.4 | oatext.com |
| Accuracy & Precision | Isopropyl Palmitate | 10 | 102.1 | 2.8 | oatext.com |
| Accuracy & Precision | Isopropyl Myristate | 2.5 | 90.2 | 4.2 | oatext.com |
| Accuracy & Precision | Isopropyl Myristate | 10 | 96.8 | 1.5 | oatext.com |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. ut.ee These parameters are crucial for determining the sensitivity of an analytical method.
There are several methods to determine LOD and LOQ, including the signal-to-noise ratio and the use of the standard deviation of the response and the slope of the calibration curve. sepscience.com For the signal-to-noise ratio approach, LOD is typically where the signal is three times the noise level, and LOQ is where the signal is ten times the noise level. nih.gov
In the analysis of isopropyl esters, an HPLC-DAD method was found to have an LOD of 0.96 µg/g and an LOQ of 2.91 µg/g for a target analyte. oatext.com A Gas Chromatography-Flame Ionization Detection (GC-FID) method for the same analyte in a similar matrix reported an LOD of 12.5 µg/g and an LOQ of 25 µg/g, highlighting how different analytical techniques can yield different sensitivity levels. omicsonline.org For the analysis of various fatty acid methyl esters by GC-FID, LODs were in the range of 0.21 to 0.54 µg/mL and LOQs ranged from 0.63 to 1.63 µg/mL. mdpi.com
| Analytical Technique | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| HPLC-DAD | Isopropyl Palmitate/Myristate | 0.96 µg/g | 2.91 µg/g | oatext.com |
| GC-FID | Isopropyl Palmitate/Myristate | 12.5 µg/g | 25 µg/g | omicsonline.org |
| GC-FID | Bee Products (for Fatty Acids) | 0.21 - 0.54 µg/mL | 0.63 - 1.63 µg/mL | mdpi.com |
Matrix Effects and Compensation Strategies in Complex Samples
Cosmetic products are complex mixtures of various ingredients, including oils, waxes, emulsifiers, preservatives, and active compounds. nih.govwdh.ac.id When analyzing for this compound in such matrices, other components can interfere with the analytical signal, leading to either suppression or enhancement. This phenomenon is known as the matrix effect and can significantly impact the accuracy and reproducibility of the results, particularly in sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
The primary cause of matrix effects is the co-elution of matrix components with the analyte of interest, which can affect the ionization efficiency in the mass spectrometer's source. nih.gov For example, non-volatile components can accumulate in the ion source, leading to signal suppression over time.
Several strategies can be employed to mitigate or compensate for matrix effects:
Sample Preparation: Effective sample cleanup is the first line of defense. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be used to remove interfering components from the sample before analysis. mdpi.com The choice of extraction solvent is critical and depends on the properties of both the analyte and the matrix components. mdpi.com
Chromatographic Separation: Optimizing the chromatographic conditions to achieve better separation between this compound and interfering matrix components is a crucial step. This can involve adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity. nih.gov
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as close as possible to the actual sample matrix. This helps to ensure that the standards and the samples experience similar matrix effects, thereby improving the accuracy of quantification.
Internal Standards: The use of an internal standard (IS) is a common and effective way to compensate for matrix effects. An ideal IS is a compound that is structurally and chemically similar to the analyte but is not present in the sample. A stable isotope-labeled version of the analyte is often the best choice for an IS as it co-elutes with the analyte and experiences the same matrix effects. nih.gov
| Strategy | Principle | Application in this compound Analysis |
|---|---|---|
| Advanced Sample Preparation (e.g., SPE) | Selectively isolates the analyte from interfering matrix components. | Removes emulsifiers and waxes from a cream base prior to GC-MS or LC-MS analysis. |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank cosmetic base to mimic the sample matrix. | Improves quantification accuracy by ensuring standards and samples are affected similarly by the matrix. |
| Use of Internal Standards | A known amount of a similar compound is added to all samples and standards to correct for variations in signal response. | A deuterated form of this compound or a similar fatty acid ester can be used to correct for ion suppression/enhancement in LC-MS/MS. |
Investigations into Biomolecular and Model System Interactions
Enzymatic Biotransformation and Hydrolysis Pathways
Isopropyl isostearate, as an ester, is subject to enzymatic cleavage through hydrolysis. This process is a fundamental biotransformation pathway for ester-containing compounds within biological systems.
This compound is chemically synthesized from the reaction of isopropyl alcohol and isostearic acid. ewg.orgcosmeticsinfo.orgsincereskincare.com As a member of the ester chemical class, it is susceptible to hydrolysis, a reaction catalyzed by esterase enzymes (EC 3.1.1.1). nih.gov This enzymatic process cleaves the ester bond, breaking the molecule down into its original constituents: isopropyl alcohol and isostearic acid. ewg.orgnih.gov This reaction is a common metabolic fate for many ester-based compounds used in various applications.
The kinetics of enzymatic reactions, including the hydrolysis of esters, are critical for understanding their rate of biotransformation. While specific kinetic studies detailing the Vmax (maximum reaction rate) and Km (substrate concentration at half Vmax) for the hydrolysis of this compound are not extensively detailed in publicly available literature, the principles of such reactions are well-established for similar compounds.
For instance, studies on the enzymatic synthesis of other cosmetic esters, such as isopropyl myristate and isopropyl stearate (B1226849), have been optimized, implying that the reverse reaction—hydrolysis—is also governed by standard enzyme kinetics. researchgate.net The rate of hydrolysis would typically depend on factors such as enzyme concentration, substrate concentration, temperature, and pH. nih.gov Research on the enzymatic synthesis of isopropyl stearate, a structurally similar compound, determined an activation energy of 25.76 kJ/mol for the esterification reaction, providing insight into the energy requirements of the chemical process. researchgate.net
Table 1: Factors Influencing Enzymatic Ester Hydrolysis
| Factor | Description | Potential Impact on this compound Hydrolysis |
|---|---|---|
| Enzyme Concentration | The amount of available esterase. | A higher concentration of esterase would lead to a faster rate of hydrolysis. |
| Substrate Concentration | The amount of available this compound. | The reaction rate increases with substrate concentration up to a saturation point (Vmax). |
| Temperature | The ambient temperature of the system. | Reaction rates typically increase with temperature to an optimal point, after which the enzyme may denature. |
| pH | The acidity or alkalinity of the medium. | Esterases have an optimal pH range for activity; deviations from this range would decrease the hydrolysis rate. |
Interactions with Lipid Assemblies and Biological Mimic Systems
This compound's interactions with lipid structures, particularly those designed to model the skin's stratum corneum, are of significant scientific interest. These studies elucidate its role in modulating the skin's barrier properties at a molecular level.
Beyond the lamellar organization, the lateral packing of lipids within these layers is critical for barrier function. The lipids can be arranged in different packing states, including liquid, hexagonal, or orthorhombic phases. opendermatologyjournal.comlipotype.com The orthorhombic packing is the most dense and highly ordered state, which is considered optimal for establishing an effective water permeability barrier. rsc.orgnih.gov
Several studies have specifically investigated the ability of this compound (IPIS) to modify this lateral packing. Research reports indicate that IPIS is one of the lipophilic moisturizers that can induce the orthorhombic phase in stratum corneum lipids. nih.gov This suggests that this compound can promote a more ordered and dense packing of the lipid molecules in model systems, a characteristic associated with improved barrier integrity. nih.govnih.gov This contrasts with other compounds that may lead to a less ordered hexagonal phase. preprints.org
Table 2: Effect of Select Compounds on SC Lipid Lateral Packing
| Compound | Reported Effect on Lateral Packing | Reference |
|---|---|---|
| This compound (IPIS) | Induces orthorhombic phase | nih.gov |
| Isostearyl isostearate (ISIS) | Induces orthorhombic phase | nih.gov |
| Glyceryl monoisostearate (GMIS) | Does not induce orthorhombic phase | nih.gov |
| Isononyl isononanoate (ININ) | Leads to hexagonal phase | preprints.org |
The effect of this compound on barrier function has been assessed using synthetic membranes that mimic skin permeability. nih.govrutgers.edu These studies often measure parameters like water vapor transport rates to quantify the membrane's resistance to water loss.
In comparative studies using synthetic membranes, formulations containing isostearyl esters, including this compound, were evaluated for their occlusivity. The results showed that these esters were not occlusive in the manner of petrolatum. nih.gov Despite the improvements in the lateral packing of SC lipids induced by compounds like this compound, this does not always translate to a reduction in transepidermal water loss in all test models. nih.gov This indicates a complex relationship between lipid organization and barrier function, where inducing an orthorhombic phase does not solely determine the permeability characteristics in all model systems.
Theoretical and Computational Molecular Interaction Studies
Computational methods are increasingly utilized in dermo-cosmetic research to explore the molecular interactions between active or functional ingredients and biological targets within the skin. nih.gov These techniques allow for the prediction of binding affinities, the stability of molecular complexes, and the dynamic behavior of molecules within complex environments like cell membranes, offering a window into mechanisms that are difficult to observe directly. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. mdpi.com In cosmetic science, this can be applied to forecast the binding affinity and interaction between a cosmetic ingredient (the ligand) and a biological target, typically a protein such as keratin (B1170402) or collagen in the skin. researchgate.netresearchgate.net The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding energy. researchgate.net
While molecular docking is a powerful tool for screening ingredients and predicting their potential interactions with skin proteins, nih.gov specific molecular docking studies detailing the interaction of this compound with defined biological targets are not extensively available in peer-reviewed literature. The application of such methods could, for example, help predict how the ester might interact with hydrophobic pockets on the surface of keratin filaments or other structural proteins within the stratum corneum.
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govscispace.com In dermatological and cosmetic research, MD simulations provide profound insights into the structure and dynamics of the stratum corneum (SC) lipid bilayer, which is the skin's primary barrier to permeation. nih.govnih.gov These simulations can model how emollients and penetration enhancers interact with the SC's unique lipid matrix, composed of ceramides, cholesterol, and free fatty acids. nih.govnih.gov
Specific MD simulation studies on this compound are not widely published; however, research on the structurally similar isopropyl myristate (IPM) offers a valuable proxy for understanding how such branched-chain esters may behave. Studies using techniques like neutron diffraction and spectroscopy, which are complemented by MD simulations, reveal that IPM acts as a penetration enhancer by directly interacting with and disrupting the highly ordered structure of the SC lipid lamellae. nih.govnih.gov
Research indicates that when IPM is introduced to SC lipid model membranes, it incorporates into the lipid matrix, leading to a significant perturbation and disordering of the lipid bilayer assembly. nih.gov This disruption is characterized by a loss of the ordered, long-lamellar structure of the native SC lipids. nih.gov It is theorized that the branched structure of molecules like IPM prevents them from mixing uniformly with the SC lipids, leading to phase separation and the extraction of certain lipids into a separate, more fluid phase. nih.gov This action increases the fluidity of the lipid matrix, thereby enhancing the permeation of other substances through the skin barrier. nih.gov Given the structural similarities, it is plausible that this compound interacts with the stratum corneum lipid bilayer through a comparable mechanism of disruption and fluidization.
Structure-Activity Relationship (SAR) analysis is a key principle in medicinal and cosmetic chemistry that links the chemical structure of a molecule to its biological activity. caringsunshine.com By modifying a molecule's structure, properties like skin interaction, penetration enhancement, or potential for irritation can be systematically altered. nih.gov
One SAR study developed a model to discriminate between irritant and non-irritant esters based on their physicochemical properties. The research identified several key parameters that correlate with the potential of an ester to cause skin irritation in humans. nih.gov According to the model, esters that are more likely to be irritants tend to have lower density and water solubility, alongside higher Hansen dispersion and hydrogen bonding parameters. nih.gov This suggests that both the transport of the molecule into the epidermis and its subsequent intermolecular reactions are important factors in the irritation response. nih.gov
Below is a table summarizing the physicochemical properties found to be significant in discriminating irritant from non-irritant esters.
| Physicochemical Property | Correlation with Irritancy | Implication |
| Density | Lower | Potentially relates to molecular packing and interaction with skin structures. |
| Water Solubility | Lower | Increased lipophilicity may enhance partitioning into the stratum corneum lipids. |
| Sum of Partial Positive Charges | Lower | Affects the electronic interactions with biological molecules. |
| Hansen Hydrogen Bonding Parameter | Higher | Indicates a greater potential for forming hydrogen bonds with skin proteins. |
| Hansen Dispersion Parameter | Higher | Relates to van der Waals forces, influencing how the molecule partitions into lipid phases. |
| Data derived from a Structure-Activity Relationship model for skin irritation in humans. nih.gov |
Furthermore, a more general SAR exists for fatty acid esters and their function as skin permeation enhancers. Their effectiveness is often dependent on their structure, including alkyl chain length and degree of saturation. nih.gov For instance, unsaturated fatty acid esters can be more effective at disrupting the ordered lipid packing of the stratum corneum due to the "kinked" geometry of their chains, leading to greater permeation enhancement compared to their saturated counterparts of the same length. nih.gov These relationships underscore how the specific molecular architecture of an ester like this compound—with its branched isostearic acid chain—is fundamental to its function as an emollient and its interaction with the skin barrier.
Applications in Advanced Materials Science and Engineering
Phase Change Material (PCM) Development
Organic PCMs are materials that absorb and release large amounts of thermal energy—known as latent heat—at a nearly constant temperature during their phase transition (typically between solid and liquid). Isopropyl isostearate's parent compounds, fatty acid esters, are recognized for these properties, positioning it as a promising bio-based PCM for various thermal management technologies.
Thermal Energy Storage Applications
The primary function of a PCM is to store thermal energy. The ester isopropyl stearate (B1226849), a close structural relative of this compound, has been identified as a promising PCM for applications in the cold-cool temperature range of 2-15 °C. researchgate.net This temperature range is critical for applications such as food preservation, pharmaceutical transport, and building temperature regulation. researchgate.net PCMs like fatty acid esters are advantageous due to their high latent heat storage capacity, chemical stability, and low vapor pressure during melting.
The effectiveness of a PCM is determined by its phase transition temperature and latent heat. For instance, research on similar fatty acid esters demonstrates their capability to store significant amounts of heat, making them suitable for integration into thermal energy storage (TES) systems. researchgate.net These systems are vital for improving energy efficiency by bridging the gap between energy supply and demand. researchgate.net
Composite PCM Fabrication (e.g., with expanded graphite (B72142), graphene nanoplatelets)
A significant challenge with organic PCMs is their low thermal conductivity, which limits the rate at which they can store and release energy. researchgate.net Furthermore, they can suffer from leakage when in the liquid phase. researchgate.net To overcome these limitations, this compound can be incorporated into a thermally conductive and shape-stabilizing matrix to create a composite PCM.
Expanded Graphite (EG): EG is a highly effective supporting material due to its porous, network-like structure, high thermal conductivity, and chemical inertness. researchgate.netresearchgate.net In studies using the related compound isopropyl stearate (IPS), a composite was fabricated by impregnating the molten ester into the porous EG matrix. researchgate.net Field emission scanning electron microscope (FESEM) analysis confirmed that the PCM was uniformly distributed and well-contained within the EG's porous network, preventing leakage. researchgate.net This method of vacuum impregnation or simple blending is a common and effective technique for creating shape-stabilized PCM composites. researchgate.netmdpi.com
Graphene Nanoplatelets (GnP): Graphene nanoplatelets are another class of carbon-based nanomaterials used to enhance PCMs. mdpi.com Due to their high aspect ratio and exceptional thermal and electrical conductivity, even a small amount of GnPs can significantly improve the properties of a PCM. mdpi.comresearchgate.net Research on isopropyl palmitate (IPP), another similar ester, showed that dispersing GnPs into the base fluid created a nano-enhanced PCM (NePCM). researchgate.net To ensure stable dispersion and prevent the nanoparticles from agglomerating, surfactants are often employed. researchgate.net
Enhancement of Thermophysical Properties for Cold Chain Applications
The creation of composite materials significantly improves the thermophysical properties of the base PCM, making them more suitable for demanding applications like the cold chain. The cold chain requires precise temperature control to preserve perishable goods such as food and pharmaceuticals.
The addition of an expanded graphite matrix to isopropyl stearate was shown to create a composite with a melting point between 8.5 °C and 9.5 °C, ideal for cold storage. researchgate.net The primary enhancement is a dramatic increase in thermal conductivity. For example, fatty acid/EG composites have demonstrated thermal conductivity increases of over 400% compared to the pure PCM. mdpi.com This allows for much faster charging and discharging of the thermal energy, a critical factor in dynamic cold chain logistics. researchgate.net
Similarly, the incorporation of graphene nanoplatelets into isopropyl palmitate has been shown to enhance thermal conductivity by up to 4.4%. researchgate.net A crucial benefit observed in this system was a 10% reduction in the degree of sub-cooling—a phenomenon where the PCM remains liquid below its freezing point, delaying heat release. researchgate.net Minimizing sub-cooling ensures more reliable and efficient thermal performance.
| Property | Base PCM (e.g., Isopropyl Palmitate) | Composite PCM (with Additives) | Enhancement | Reference |
|---|---|---|---|---|
| Thermal Conductivity | Low | Increased by up to 4.4% (with 2 wt% GnP) | Faster heat transfer for charging/discharging | researchgate.net |
| Sub-cooling | Present | Reduced by 10% (with 1 wt% GnP) | More reliable and predictable heat release | researchgate.net |
| Shape Stability | Prone to leakage when liquid | Contained within EG porous network | Prevents loss of material and contamination | researchgate.net |
Functional Fluids in Insulating and Heat Transfer Systems
Beyond thermal energy storage, the molecular properties of esters like this compound make them suitable for use as functional fluids in electrical applications, where they must provide both cooling and electrical insulation.
Evaluation as Dielectric Fluids in Electrical Equipment
Dielectric fluids are essential components in high-voltage equipment like transformers and capacitors. They prevent electrical discharges and dissipate heat. city.ac.uk For decades, mineral oils have been the standard, but environmental concerns and performance limitations have driven research into alternatives like synthetic and natural esters. researchgate.netmdpi.com
Fatty acid esters are considered excellent potential dielectric fluids due to several key properties:
High Dielectric Strength: Esters consistently show high AC breakdown voltages, often superior to mineral oil, especially as moisture content increases. researchgate.net
Favorable Permittivity: Palm fatty acid esters (PFAE) have been shown to have a higher relative permittivity than mineral oil, which can lead to better cooling performance in transformers. researchgate.net
Biodegradability: Unlike mineral oil, esters are readily biodegradable, reducing environmental impact in case of spills.
While specific data for this compound is not widely published, the performance of the broader class of fatty acid esters suggests it would possess excellent dielectric properties suitable for use in electrical equipment.
Moisture Tolerance and Intermolecular Interactions in Insulating Liquids
One of the most significant advantages of ester-based insulating fluids is their superior moisture tolerance compared to mineral oil. researchgate.netresearchgate.net Water is a detrimental contaminant in electrical insulation systems, drastically reducing the dielectric strength of mineral oil. semanticscholar.org
This superior moisture tolerance means that ester-filled equipment can potentially operate reliably with higher moisture content than mineral oil-filled equipment, leading to a longer operational life for the insulating paper and the transformer itself. mdpi.com
| Property | Ester-Based Fluids | Conventional Mineral Oil | Significance | Reference |
|---|---|---|---|---|
| Moisture Saturation Limit | High (e.g., >600 ppm) | Low (e.g., ~55 ppm) | Esters can hold more water in a dissolved, less harmful state. | researchgate.net |
| AC Breakdown Voltage (Dry) | High | Very High | Both perform well when dry. | researchgate.net |
| AC Breakdown Voltage (Wet) | Maintains high strength | Significantly decreases | Esters offer superior reliability in moisture-rich conditions. | researchgate.netmdpi.com |
| Biodegradability | Readily biodegradable | Poor | Lower environmental risk. | mdpi.com |
Integration in Polymeric and Composite Materials
This compound is utilized in the modification of polymer properties, acting as a plasticizer and stability enhancer in various formulations. Its branched-chain structure and ester functionality allow it to integrate into polymer matrices, where it can disrupt polymer chain packing, thereby increasing flexibility and fluidity. This effect is particularly valuable in applications requiring enhanced workability and performance at lower temperatures.
Research into the effects of similar esters, such as isopropyl myristate (IPM), on polyether-urethane polymers has demonstrated that the incorporation of these lipids can significantly alter the mechanical and physical properties of the material. For instance, the addition of IPM at concentrations of 1-2 wt% has been shown to increase tensile strength and failure strain while reducing water uptake by up to 24%. researchgate.net These findings suggest that this compound, with its comparable structure, likely imparts similar benefits, improving the durability and moisture resistance of polymeric materials.
The miscibility of isopropyl esters within polymer matrices is a critical factor in their effectiveness. Studies have shown that at lower concentrations (≤ 2wt%), esters like IPM are well-dispersed within the polymer, leading to a more homogenous material with improved properties. researchgate.net Thermal analysis has confirmed that this miscibility is dependent on the soft segment length of the polymer, indicating that the interaction between the ester and the polymer chains is a key determinant of the final material's characteristics. researchgate.net
In the context of stability, this compound contributes to both oxidative and hydrolytic stability in cosmetic and personal care formulations, a property that is transferable to other polymer systems. nikkolgroup.com Its saturated structure makes it less susceptible to degradation from environmental factors, which can help to extend the service life of materials in which it is incorporated.
The following table summarizes the effects of isopropyl myristate, a structurally similar compound, on polyether-urethane properties, providing an indication of the potential impact of this compound.
| Property | Effect of Isopropyl Myristate (1-2 wt%) |
| Tensile Strength | Increased |
| Failure Strain | Increased |
| Water Uptake | Reduced by up to 24% |
Data based on studies of Isopropyl Myristate in polyether-urethane polymers. researchgate.net
Membrane separation technology is a highly efficient method for separating mixtures, with applications ranging from water purification to industrial processing. nih.gov The performance of these membranes is highly dependent on their material properties, including hydrophobicity, pore size, and surface chemistry. This compound and similar compounds can be used to modify these properties, enhancing the performance of membranes in specific applications.
In the field of oil-water separation, the ability to control the surface properties of a membrane is crucial. nih.gov By incorporating hydrophobic compounds like this compound into the membrane structure, it is possible to create surfaces that are either superhydrophobic (water-repelling) or superoleophilic (oil-attracting). This allows for the selective passage of oil through the membrane while retaining water, or vice versa. nih.gov This is particularly useful in the treatment of oily wastewater, where high separation efficiency is required to meet environmental standards. mdpi.com
The use of isopropyl alcohol (IPA), a precursor to this compound, in membrane separation processes highlights the potential for this class of compounds in the field. specialchem.com Pervaporation, a membrane-based separation technique, has been effectively used to separate IPA-water mixtures, demonstrating the affinity of these compounds for certain membrane materials. researchgate.net This suggests that membranes modified with this compound could exhibit enhanced selectivity for specific organic compounds.
Furthermore, the development of nanostructured supports for membranes can also benefit from the inclusion of modifying agents like this compound. These supports provide mechanical strength to the membrane while allowing for high flux rates. By tailoring the surface chemistry of these supports, it is possible to improve the adhesion of the active membrane layer and prevent delamination, leading to more robust and long-lasting membrane modules.
The following table outlines the potential roles of this compound in membrane technology:
| Application Area | Potential Role of this compound |
| Oil-Water Separation | Enhances hydrophobicity for selective oil permeation |
| Nanostructured Supports | Improves adhesion of active membrane layers |
| Pervaporation | Modifies membrane selectivity for specific organic compounds |
Biofuel and Sustainable Chemical Production Applications
One of the significant challenges associated with the widespread use of biodiesel is its poor performance in cold weather. nih.gov The saturated fatty acid esters that make up a significant portion of many biodiesels tend to crystallize at low temperatures, leading to gelling and filter plugging. nih.gov Isopropyl esters, including this compound, have been investigated as potential cold flow improvers for biodiesel. epa.gov
The branched structure of this compound disrupts the orderly packing of the linear fatty acid chains in biodiesel, thereby lowering the temperature at which crystals begin to form (the cloud point) and the temperature at which the fuel will no longer flow (the pour point). epa.gov Research has shown that isopropyl esters can significantly improve the cold flow properties of biodiesel, making it a more viable fuel source in colder climates. epa.gov
In addition to improving cold flow, the use of isopropyl esters can also have a positive impact on other fuel properties. Studies on isopropyl esters derived from various feedstocks have shown that they can lead to lower NOx emissions compared to their methyl ester counterparts, depending on engine load. epa.gov However, it is important to note that the oxidative stability of isopropyl esters may be lower due to the removal of natural antioxidants during the production process. epa.gov
The economic viability of using isopropyl esters as a blend component in biodiesel is dependent on the relative prices of isopropanol (B130326) and methanol, as well as the feedstocks used. epa.gov However, the potential for improved performance, particularly in terms of cold flow, makes them an attractive option for the continued development of sustainable biofuels.
The following table summarizes the effects of isopropyl esters on biodiesel properties:
| Property | Effect of Isopropyl Esters |
| Cold Flow Properties | Improved (lower cloud and pour points) |
| NOx Emissions | Neutral or lower compared to methyl esters |
| Oxidative Stability | Potentially lower |
Data based on studies of isopropyl esters in biodiesel fuel. epa.gov
The principles of green chemistry encourage the use of solvents and process auxiliaries that are derived from renewable resources, are biodegradable, and have low toxicity. This compound, being derived from fatty acids and isopropanol, fits well within this framework. specialchem.com Its properties as a non-greasy emollient and solvent make it a viable alternative to petroleum-based solvents in a variety of applications. atamanchemicals.com
In industrial processes, this compound can be used as a lubricant, a dispersing agent, or a carrier for other active ingredients. Its low viscosity and good solvency for a range of organic compounds make it a versatile process auxiliary. atamanchemicals.com Furthermore, its high boiling point and low volatility reduce solvent losses to the atmosphere, contributing to a safer and more environmentally friendly workplace. specialchem.com
The use of this compound as a green solvent is particularly relevant in the formulation of consumer products, where there is a growing demand for sustainable and bio-based ingredients. Its excellent skin feel and moisturizing properties make it an ideal component in cosmetics and personal care products, where it can replace synthetic silicones and other less desirable ingredients. specialchem.comcosmosweet.com
As the chemical industry continues to shift towards more sustainable practices, the demand for green solvents and process auxiliaries like this compound is expected to grow. Its favorable environmental profile, combined with its versatile performance characteristics, makes it a valuable tool for the development of next-generation products and processes.
Environmental Behavior and Advanced Assessment Methodologies
Biodegradation Pathways and Environmental Persistence Studies
The biodegradation process involves the breakdown of chemical substances by microorganisms into simpler, environmentally benign products. researchgate.net For cosmetic ingredients like esters, ready biodegradability is a key environmental performance indicator, often assessed using standardized methods such as the OECD 301 test series. christeyns.com These tests measure the extent of degradation over a 28-day period by monitoring parameters like carbon dioxide evolution (OECD 301B) or oxygen consumption. oecd.orgaropha.comoecd.org A substance is generally considered readily biodegradable if it reaches a pass level of 60-70% degradation within a 10-day window of the test. oecd.orgoecd.org
The general process for personal care products entering the environment involves pathways through wastewater treatment plants, where biodegradation is a primary removal mechanism. researchgate.net The efficiency of this removal is critical to preventing the accumulation of these substances in aquatic ecosystems. mdpi.com
Life Cycle Assessment (LCA) and Environmental Footprint Analysis
Life Cycle Assessment (LCA) is a standardized methodology for evaluating the environmental impacts of a product, process, or service throughout its entire life cycle, from raw material extraction to end-of-life. mdpi.com This "cradle-to-gate" or "cradle-to-grave" approach provides a holistic view of a product's environmental footprint. ugent.be
To conduct a robust LCA, comprehensive life cycle inventory (LCI) data is required. LCI databases, such as Ecoinvent, provide detailed datasets for thousands of processes, including the production of chemicals, energy, and transportation. ecoinvent.org These databases are essential for modeling the complex supply chains involved in manufacturing a product like isopropyl isostearate. hubspotusercontent-na1.net
In a published LCA of a cosmetic cream, the production of this compound was modeled using the Ecoinvent dataset "Market for esters of versatic acid|Cutoff, U". mdpi.com This dataset was chosen due to the functional and structural similarities between versatic acid and isostearic acid, the fatty acid precursor to this compound. mdpi.com The use of such proxy datasets is a common practice in LCA when specific data for a particular chemical is not available. The Ecoinvent database contains datasets for the precursors of this compound, such as isopropanol (B130326) and stearic acid (a related fatty acid). climatiq.iogloballcadataaccess.org
The Environmental Footprint (EF) method is an initiative by the European Commission to provide a harmonized methodology for calculating the environmental impact of products. lca-data.com It is based on LCA principles (ISO 14040/14044) and assesses multiple impact categories, such as climate change, water use, and ecotoxicity. mdpi.com The use of the EF method ensures consistency and comparability of environmental performance information. hubspotusercontent-na1.net
While a direct comparative LCA for this compound synthesis routes was not found, a detailed study on the closely related cosmetic emollient, isopropyl palmitate (IPP), provides valuable insights. IPP is synthesized from palmitic acid and isopropyl alcohol. A comparative life cycle sustainability assessment of the conventional chemical (acid-catalyzed) route versus a novel enzymatic (lipase-catalyzed) route for IPP production revealed significant environmental benefits for the enzymatic process. rsc.orgugent.be
The enzymatic route demonstrated a 7% to 13% reduction in environmental impacts across various categories. rsc.org This was attributed to lower energy (steam) consumption, reduced feedstock requirements, and the elimination of hazardous waste associated with the chemical catalyst. rsc.org Enzymatic processes operate under milder conditions (e.g., lower temperatures), produce fewer by-products, and can lead to higher quality products, aligning with the principles of Green Chemistry. nih.govresearchgate.netnih.gov This sustainable approach is increasingly favored in the cosmetics industry. researchgate.netsophim.com
The following table, based on the findings for isopropyl palmitate, illustrates the potential environmental advantages of enzymatic synthesis over chemical synthesis for a similar cosmetic ester. rsc.org
| Impact Category | Chemical Synthesis (kg eq./kg IPP) | Enzymatic Synthesis (kg eq./kg IPP) | Reduction |
| Climate Change | 4.80 | 4.16 | 13% |
| Fossil Resource Use | 5.23 | 4.79 | 8% |
| Particulate Matter | 0.0038 | 0.0033 | 13% |
| Freshwater Eutrophication | 0.0019 | 0.0017 | 11% |
Data adapted from a comparative LCA study on Isopropyl Palmitate (IPP) and is illustrative of the potential differences for similar esters. rsc.org
The analysis highlights that shifting from chemical to enzymatic catalysis for the production of cosmetic esters like this compound can lead to a measurable reduction in the environmental footprint, contributing to more sustainable manufacturing practices in the personal care industry. rsc.orgcosmeticsandtoiletries.com
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes and Catalyst Systems
The conventional synthesis of isopropyl isostearate involves the esterification of isostearic acid with isopropyl alcohol, often utilizing acid catalysts at elevated temperatures. cosmeticsandtoiletries.comewg.org While effective, this process presents opportunities for improvement in line with the principles of green chemistry, which aim to reduce energy consumption and environmental impact. rsc.orgrsc.orgsophim.com
Future research will likely concentrate on two primary areas: biocatalysis and novel heterogeneous catalysts.
Enzymatic Synthesis: The use of lipases as biocatalysts for ester synthesis is a promising green alternative. cosmeticsandtoiletries.com Research on the enzymatic synthesis of similar cosmetic esters, such as isopropyl stearate (B1226849), has demonstrated high conversion rates (over 90%) under solvent-free conditions and at milder temperatures (e.g., 70°C). tandfonline.comtandfonline.com Future studies on this compound could explore a variety of immobilized lipases to optimize reaction parameters like enzyme loading, temperature, and molar ratios to achieve high yields and purity, thus minimizing downstream processing. tandfonline.comnih.gov The development of kinetic models, such as the Random Bi-Bi model, for this specific reaction would further enhance process understanding and scalability. tandfonline.comtandfonline.com
Novel Heterogeneous Catalysts: To overcome the separation and corrosion issues associated with homogeneous catalysts, research into solid acid catalysts is expanding. korea.ac.krmdpi.com Novel catalysts, such as sulfonic acid-functionalized nanomaterials (e.g., TiFe₂O₄@SiO₂–SO₃H) or solid acids derived from biomass (e.g., sulfonated glycerol), have shown high efficacy in the esterification of other fatty acids. nih.govmdpi.comresearchgate.net Investigating these advanced catalysts for this compound synthesis could lead to more efficient, reusable, and environmentally benign production processes. nih.gov
The table below outlines potential research paths for novel synthetic routes.
| Research Avenue | Catalyst Type | Potential Advantages | Key Research Objectives |
| Biocatalysis | Immobilized Lipases (e.g., Candida antarctica) | Milder reaction conditions, high specificity, reduced byproducts, solvent-free options. cosmeticsandtoiletries.comtandfonline.com | Screen various lipases for optimal activity, optimize reaction parameters, develop kinetic models, assess enzyme reusability. |
| Heterogeneous Catalysis | Solid Acid Catalysts (e.g., functionalized nanoparticles, metal-alginate complexes) | Ease of separation and recovery, reduced corrosion and waste, potential for continuous flow processes. korea.ac.krresearchgate.net | Synthesize and characterize novel catalysts, evaluate catalytic activity and stability, study reaction mechanisms. |
Advanced Spectroscopic and Imaging Techniques for In Situ Characterization of Interactions
Understanding how this compound interacts with the skin at a molecular level is crucial for optimizing its function as an emollient. While its macroscopic effects of softening and smoothing are known, future research will employ advanced analytical techniques to visualize and quantify these interactions in situ. specialchem.com
Confocal Raman Microscopy (CRM): This non-invasive technique is a powerful tool for depth profiling the skin and can track the penetration of specific chemical compounds without the need for labels. nih.govmdpi.com Future studies could use CRM to monitor the penetration of this compound into the stratum corneum ex vivo and in vivo. nih.govplasticsurgerykey.com This would allow researchers to quantify its distribution within the skin's lipid matrix, understand how it affects the skin's natural lipid organization, and assess its role in enhancing the penetration of other active ingredients in a formulation. mdpi.com
Neutron Scattering: Techniques like neutron diffraction are highly effective for characterizing the structure and hydration of lipid membranes that mimic the stratum corneum. msu.rutum.de By using selectively deuterated lipids, researchers can gain detailed insights into the arrangement of molecules within the lipid bilayers. chemrxiv.orgresearchgate.net Applying neutron scattering to model membranes containing this compound could reveal precisely how it incorporates into the lipid matrix, its effect on lamellar spacing and lipid chain order, and its influence on the skin's barrier function and water retention capabilities. nih.gov
Multiscale Modeling Approaches for Predicting Behavior in Complex Systems
The behavior of this compound in a final formulation is the result of complex interactions between multiple ingredients and the biological system (skin). Multiscale modeling and computer simulations offer a predictive framework to understand and optimize these systems, reducing the need for extensive empirical testing. mdpi.comscconline.org
Molecular Dynamics (MD) Simulations: At the atomic level, MD simulations can model the interaction of this compound with key components of the stratum corneum, such as ceramides, cholesterol, and fatty acids. chemrxiv.orgnih.gov Future research could use MD to elucidate how this compound influences the fluidity and permeability of the skin's lipid barrier. pharmaexcipients.comarxiv.org These simulations can predict partitioning coefficients, diffusion rates, and the free energy landscapes of skin penetration, providing a molecular basis for its emollient and penetration-enhancing effects. pharmaexcipients.com
Coarse-Graining and Formulation Modeling: To bridge the gap from single molecules to the entire formulation, computational approaches are being developed. mdpi.comuni-konstanz.de Physics-based molecular simulation and machine learning models can predict macroscopic properties like texture, stability, and sensory feel based on the chemical composition of a cosmetic formulation. scconline.orgyoutube.com Future models could incorporate this compound to predict its impact on formulation stability (e.g., emulsion droplet size) and its contribution to the final product's aesthetic and functional properties, accelerating innovation and enabling the digital design of new cosmetic products. scconline.org
Exploration of New Applications in Emerging Technologies
While this compound is a staple in traditional skincare and makeup, its unique physical properties—light feel, good spreadability, and stability—make it a candidate for applications in emerging technological fields. specialchem.comnikkolgroup.com
Advanced Drug Delivery: The ability of emollients to modify the skin barrier is of great interest for transdermal drug delivery. Isopropyl esters like isopropyl myristate are already studied as components of nanoemulsions and other lipid-based nanocarriers to enhance the skin permeation of pharmaceutical actives. mdpi.com Future research could specifically investigate this compound in such systems, optimizing its concentration to control drug release rates and improve the bioavailability of topical medications.
Smart Textiles: The field of "cosmetotextiles" involves embedding microcapsules containing cosmetic ingredients into fabrics, which are then released onto the skin through friction or body heat. hilaturasjesusrubio.netwjec.co.uk These textiles can provide continuous moisturizing or therapeutic effects. hilarispublisher.com The low viscosity and skin-conditioning properties of this compound make it an excellent candidate as a carrier fluid for active ingredients within these microcapsules, potentially for applications in medical textiles for wound care or in performance apparel for continuous skin hydration. wearable-technologies.com
Biodegradable Lubricants: Esters of fatty acids are increasingly used as base oils for biodegradable lubricants due to their good performance and lower environmental impact compared to mineral oils. lube-media.comulprospector.com Similar esters, such as trimethylolpropane (B17298) isostearate, are valued for their high biodegradability and stability. google.com Further research could explore the tribological properties of this compound to assess its suitability for specialized applications where biodegradability is critical, such as in lubricants for agricultural machinery or marine equipment. lube-media.com
Q & A
Q. What standardized analytical methods are recommended for determining the purity of isopropyl isostearate in laboratory settings?
Purity assessment requires techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), calibrated with certified reference standards. Pharmacopeial guidelines specify limits for impurities like heavy metals (<10 ppm) and residual solvents, with thermal gravimetric analysis (TGA) used to quantify residue content (≤0.5%) . Reproducibility hinges on adherence to documented protocols, such as those outlined in pharmacopeial monographs.
Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?
Infrared (IR) spectroscopy identifies ester functional groups via characteristic C=O stretching (~1740 cm⁻¹) and C-O vibrations (~1240 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms branching in the isostearate chain, with methyl proton resonances at δ 0.85–0.90 ppm and ester-linked protons at δ 4.8–5.0 ppm . Cross-referencing spectral data with databases like NIST ensures accuracy.
Q. What are the critical solubility parameters of this compound, and how do they influence its application in formulation studies?
this compound exhibits lipophilic behavior (logP ~8.5), with solubility in alcohols, esters, and hydrocarbons but limited miscibility in water. Hansen solubility parameters (δD ~15.5 MPa¹/², δP ~3.2 MPa¹/², δH ~4.1 MPa¹/²) guide its use as a co-solvent or penetration enhancer in transdermal delivery systems. Methodological validation includes phase diagrams and stability testing under varied pH/temperature conditions .
Advanced Research Questions
Q. What experimental design considerations are critical when studying the solvent compatibility of this compound in pharmaceutical formulations?
Use a factorial design of experiments (DoE) to evaluate interactions with polar (e.g., ethanol) and non-polar solvents (e.g., squalane). Monitor viscosity, phase separation, and drug partitioning efficiency. Advanced techniques like small-angle X-ray scattering (SAXS) can elucidate microstructural changes. Document deviations from predicted behavior using statistical tools (e.g., ANOVA) to refine models .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
Conduct differential scanning calorimetry (DSC) under controlled atmospheres (e.g., nitrogen vs. air) to assess oxidative degradation thresholds. Compare decomposition onset temperatures (typically >200°C) across studies, accounting for impurities or catalytic trace metals. Replicate experiments using standardized purity grades (e.g., USP/NF specifications) to isolate variables .
Q. What methodologies optimize the synthesis of this compound to minimize byproducts in esterification reactions?
Employ acid-catalyzed esterification (e.g., sulfuric acid) with stoichiometric control of isostearic acid and isopropyl alcohol. Monitor reaction progress via real-time Fourier-transform infrared (FTIR) spectroscopy to detect water elimination. Post-synthesis purification using molecular distillation (100–150°C, <1 mmHg) reduces residual acids and unreacted alcohols. Validate yield (>95%) and purity via GC-MS .
Q. How does the branching structure of this compound influence its interaction with lipid bilayers in drug delivery systems?
Utilize molecular dynamics simulations to model branching effects on membrane fluidity and permeability. Experimental validation involves Langmuir-Blodgett troughs to measure surface pressure-area isotherms. Correlate findings with in vitro permeation studies using Franz diffusion cells and synthetic membranes (e.g., Strat-M®) .
Methodological Notes
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., GC vs. NMR for purity) and consult authoritative databases (NIST, USP-NF) .
- Reproducibility : Adhere to pharmacopeial protocols for characterization and cite batch-specific data (e.g., CAS 68171-33-5) to ensure traceability .
- Ethical Compliance : For formulations involving human tissue models, follow institutional review board (IRB) guidelines and declare conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
